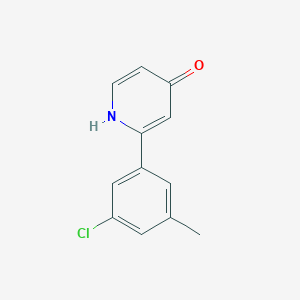
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid (6-ACMP) is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent, a catalyst, a chelating agent, and a buffer. 6-ACMP is a white, crystalline solid with a melting point of around 120°C and a molecular weight of 214.6 g/mol. It is soluble in water, ethanol, and other organic solvents.
Mechanism of Action
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is a strong chelating agent, which means it forms strong bonds with metal ions. It is able to bind to metals such as iron, zinc, and copper, which are important for many biochemical processes. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% binds to the metals and prevents them from being used in other biochemical reactions. This can be used to study the effects of metal ions on biochemical processes, or to inhibit certain biochemical reactions.
Biochemical and Physiological Effects
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes such as phosphatases and proteases. It has also been found to inhibit the growth of bacteria and fungi, and to reduce the toxicity of some heavy metals. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% in laboratory experiments is that it is a versatile and stable compound that can be used in a wide range of applications. It is also relatively easy to synthesize and is relatively inexpensive. The main limitation of 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is that it can be toxic in high concentrations, so it should be used with caution.
Future Directions
Future research on 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% could focus on its use as a chelating agent in the purification of proteins, its use as a catalyst in the synthesis of heterocyclic compounds, its ability to inhibit the activity of enzymes, its anti-inflammatory and anti-cancer properties, and its ability to reduce the toxicity of heavy metals. Additionally, further research could focus on the development of new methods for the synthesis of 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%, as well as the development of new applications for this compound.
Synthesis Methods
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chloro-2-methylphenol and picolinic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The reaction proceeds in two steps: first, the 4-chloro-2-methylphenol is converted to the sodium salt of 4-chloro-2-methylphenol, and then the sodium salt is reacted with picolinic acid to form 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95%. The reaction is complete when the pH of the solution reaches 7.0.
Scientific Research Applications
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the preparation of polymers. It is also used as a chelating agent in the purification of proteins and as a buffer in the isolation of nucleic acids. 6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid, 95% is also used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
properties
IUPAC Name |
6-amino-3-(4-chloro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-7-6-8(14)2-3-9(7)10-4-5-11(15)16-12(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBRHOHFCQDNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-chloro-2-methylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














